

Chemical structure and properties of Amperozide hydrochloride

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Compound of Interest

Compound Name: Amperozide

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Amperozide Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amperozide hydrochloride is a diphenylbutylpiperazine derivative that has been investigated for its atypical antipsychotic properties. Unlike typical antipsychotics that primarily act on dopamine D2 receptors, **Amperozide** exhibits a higher affinity for serotonin 5-HT_{2A} receptors, suggesting a different mechanism of action and a potentially distinct side-effect profile.^{[1][2][3]} This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and available pharmacokinetic data for **Amperozide** hydrochloride. It is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Identification

Amperozide hydrochloride is the hydrochloride salt of **Amperozide**. Its chemical structure is characterized by a diphenylbutyl moiety linked to a piperazine carboxamide derivative.

Chemical Structure:

IUPAC Name: 4-[4,4-bis(4-fluorophenyl)butyl]-N-ethylpiperazine-1-carboxamide hydrochloride[4][5]

CAS Number: 86725-37-3

Molecular Formula: $C_{23}H_{29}F_2N_3O \cdot HCl$

Molecular Weight: 437.95 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of **Amperozide** and its hydrochloride salt is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for formulation development.

Property	Value	Source
Melting Point (°C)	Not available	-
pKa (Strongest Basic)	7.56 (Predicted)	
logP	4.12 (Predicted)	
Solubility	Soluble in water (to 50 mM), DMSO	

Pharmacology

Amperozide's pharmacological profile is distinguished by its high affinity for the serotonin 5-HT_{2A} receptor and lower affinity for dopamine D₂ receptors. This profile is consistent with that of an atypical antipsychotic.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (K_i) of **Amperozide** for various neurotransmitter receptors.

Receptor	Ki (nM)	Species	Tissue
5-HT2A	16	Rat	Cerebral Cortex
Dopamine D2	540	Rat	Striatum
α 1-Adrenergic	172	Rat	Cerebral Cortex
Dopamine D4.2	769	-	Transfected COS7 cells
Dopamine D4.4	384	-	Transfected COS7 cells
Serotonin Transporter (SERT)	49	-	-

Neurotransmitter Uptake Inhibition

Amperozide has also been shown to inhibit the uptake of several neurotransmitters, with the following IC50 values:

Neurotransmitter	IC50 (μ M)	Species	Tissue Preparation
Serotonin	0.32	Rat	Frontal Cortex Synaptosomes
Noradrenaline	0.78	Rat	Cortical Synaptosomes
Dopamine	1.0	Rat	Striatal Synaptosomes

Pharmacokinetics

Limited pharmacokinetic data for **Amperozide** is available in the public domain.

Metabolism: **Amperozide** is metabolized in humans to N-deethylated **amperozide** (FG5620). In plasma, **Amperozide** and this metabolite are found in approximately equal concentrations. The metabolite, FG5620, exhibits 5-10 times lower pharmacological activity than the parent compound.

Pharmacokinetic Parameters: Quantitative data on the oral bioavailability, plasma half-life, volume of distribution, and clearance of **Amperozide** hydrochloride are not readily available in the cited literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific findings. The following sections outline the general methodologies employed in the characterization of **Amperozide** hydrochloride.

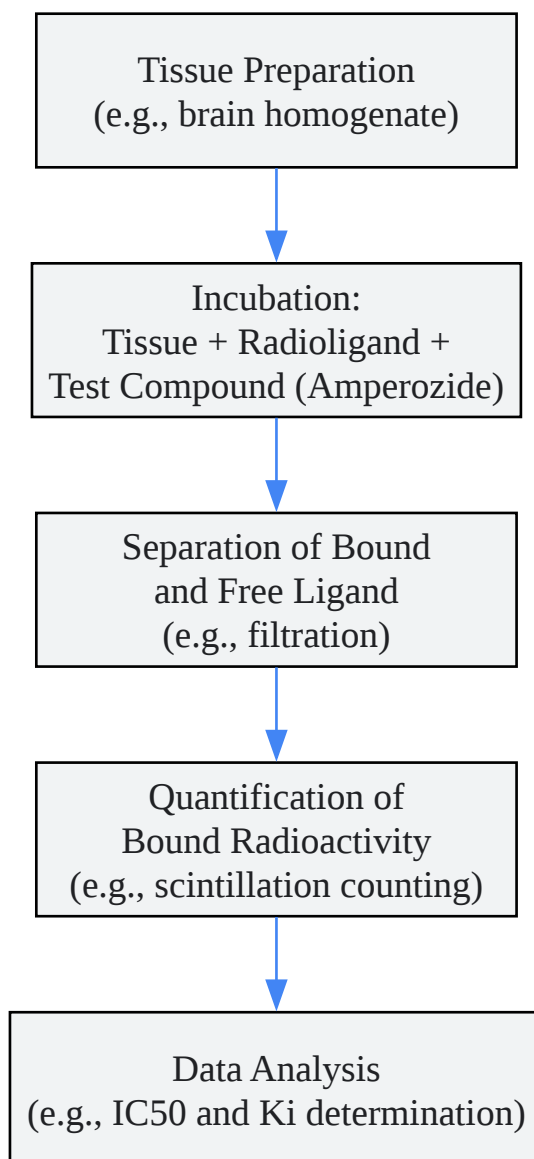
Physicochemical Property Determination

pKa and logP Determination (General Methodology): The acidity constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) are key determinants of a drug's pharmacokinetic properties.

- **pKa:** The pKa of piperazine derivatives can be determined by potentiometric titration. An aqueous solution of the compound is titrated with a standardized acid (e.g., HCl), and the pH is measured after each addition of titrant. The pKa is then calculated from the resulting titration curve.
- **logP:** The logP value, a measure of lipophilicity, is typically determined using the shake-flask method. The compound is partitioned between n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

In Vitro Pharmacology Assays

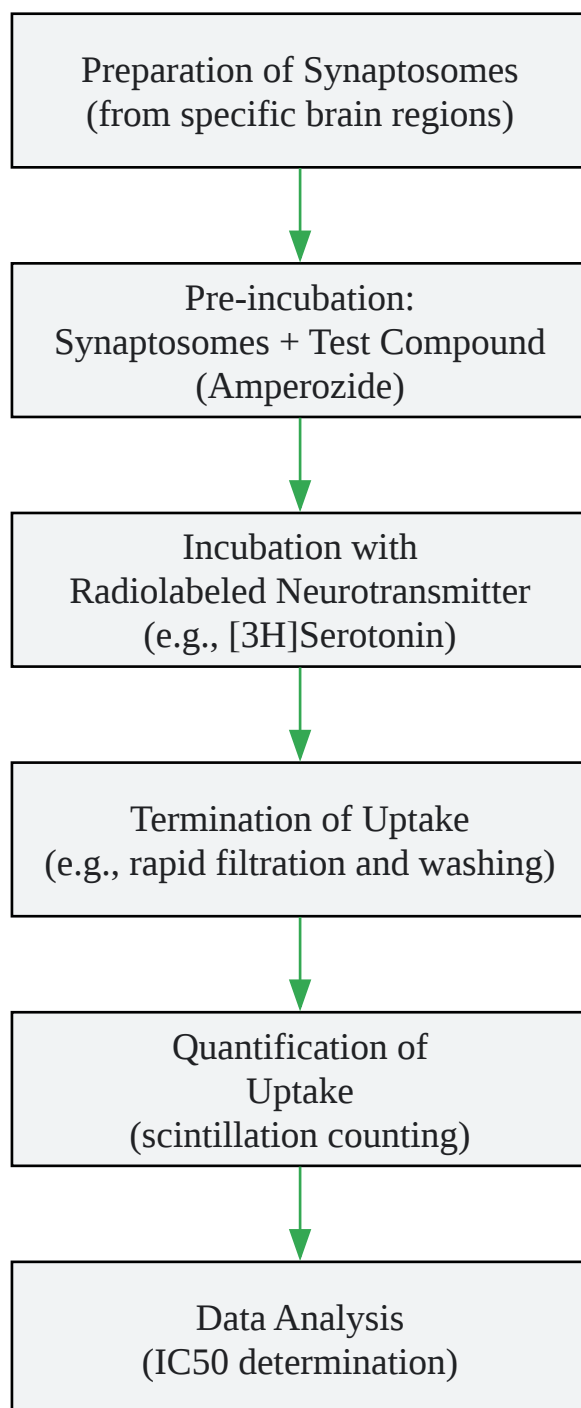
Receptor Binding Assays (General Methodology): Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor. The general workflow for such an assay is as follows:



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Receptor Binding Assay Workflow

Neurotransmitter Uptake Assays (General Methodology): These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters into synaptosomes. A typical workflow involves:

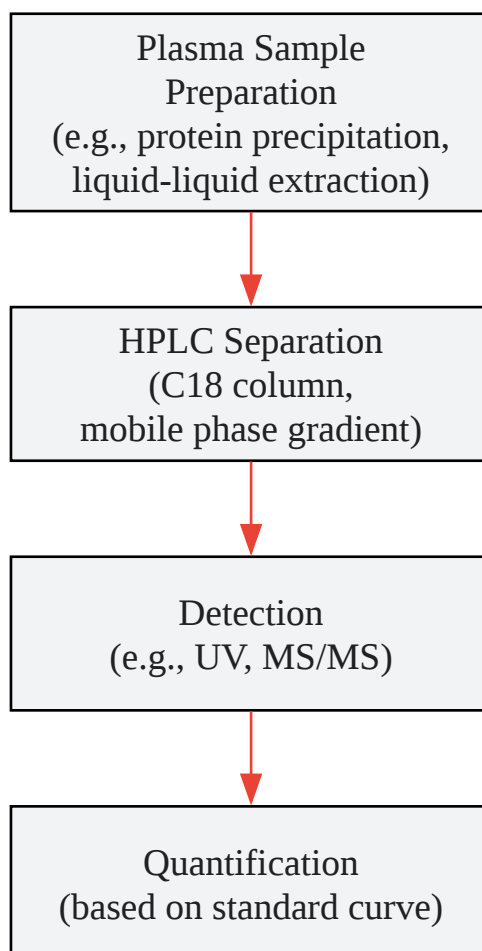


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Neurotransmitter Uptake Assay Workflow

Pharmacokinetic Studies

Determination of **Amperozide** in Plasma (General Methodology): To determine the concentration of **Amperozide** and its metabolites in plasma, a robust analytical method is required. High-performance liquid chromatography (HPLC) is a commonly used technique.



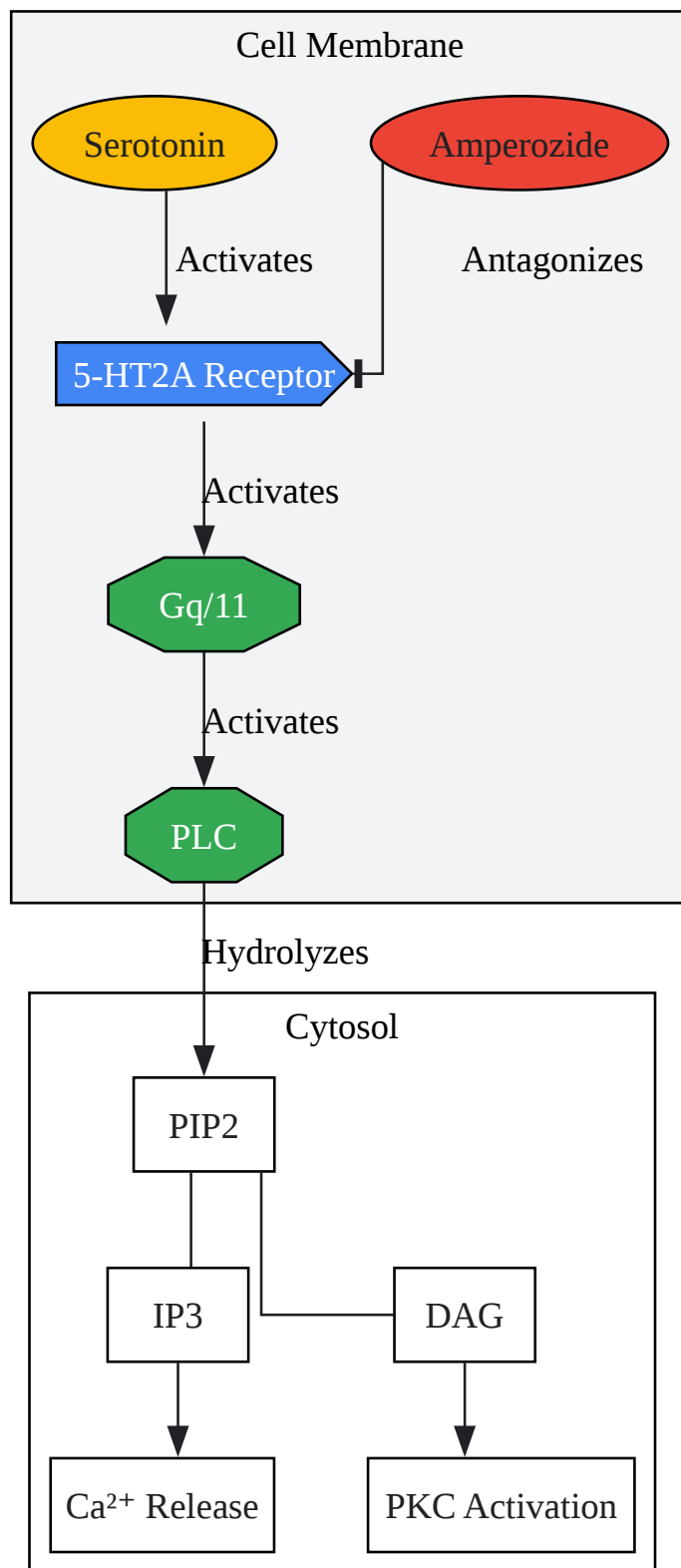
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HPLC Method for Plasma Analysis

Signaling Pathway

Amperozide's primary mechanism of action is the antagonism of the 5-HT_{2A} receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to G_q/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C.

(PKC). By blocking this receptor, **Amperozide** is thought to modulate downstream signaling cascades involved in neurotransmission.



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Amperozide's Antagonism of the 5-HT_{2A} Receptor Signaling Pathway

Conclusion

Amperozide hydrochloride is an atypical antipsychotic agent with a distinct pharmacological profile characterized by high affinity for 5-HT_{2A} receptors and lower affinity for D₂ receptors. This technical guide has summarized its chemical structure, physicochemical properties, and pharmacological data. While some information on its metabolism is available, further research is needed to fully elucidate its pharmacokinetic profile. The provided methodologies and diagrams offer a framework for understanding and conducting further research on this compound.

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